molecular formula C27H28ClN5O2 B2487962 7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105232-11-8

7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Katalognummer: B2487962
CAS-Nummer: 1105232-11-8
Molekulargewicht: 490
InChI-Schlüssel: CCUCZPZHILIXCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H28ClN5O2 and its molecular weight is 490. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound characterized by its complex structure, which includes a pyrazolo[4,3-c]pyridine core. This compound has gained attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific proteins involved in cancer progression.

Chemical Structure and Properties

The molecular formula of the compound is C27H28ClN5O2C_{27}H_{28}ClN_5O_2 with a molecular weight of 490 g/mol. It features a piperazine moiety and an isopropyl group, which are significant for its biological interactions.

Research has indicated that compounds similar to this compound may act as inhibitors of polo-like kinase 1 (Plk1), a mitotic-specific target deregulated in various cancers. Plk1 plays a critical role in cell division and survival, making it a promising target for anticancer drug development. The inhibition of Plk1 can lead to reduced proliferation of cancer cells and increased apoptosis.

Anticancer Activity

A study evaluating the anticancer potential of related compounds demonstrated significant inhibitory effects on various cancer cell lines, including melanoma and breast cancer. The compound exhibited GI50 values as low as 0.1 μM against these cell lines, indicating potent activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the side chains of pyrazolo[4,3-c]pyridine derivatives can enhance their potency against Plk1. For instance, the introduction of halogen substituents or varying alkyl chain lengths has been associated with improved binding affinity and selectivity .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against Plk1. The results indicated that the compound effectively inhibited Plk1 activity with an IC50 value around 4.38 μM, suggesting it could serve as a lead compound for further development .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies reveal that compounds in this class exhibit favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to determine the safety profile before clinical applications can be considered.

Summary of Findings

Biological Activity IC50 Values Cell Lines Tested
Plk1 Inhibition4.38 μMVarious Cancer Lines
Anticancer Efficacy≤ 0.1 μMMelanoma, Breast Cancer

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been investigated for its potential pharmacological effects, particularly in the following areas:

Antidepressant Activity

Research indicates that compounds with piperazine derivatives can exhibit antidepressant-like effects. The structural similarities between this compound and known antidepressants suggest it may interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction.

Antitumor Properties

Studies have shown that pyrazolo[4,3-c]pyridines possess antitumor activity. The presence of the piperazine group may enhance the compound's ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in tumor growth.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits. This could be particularly relevant in conditions such as Alzheimer's disease or Parkinson's disease, where neurodegeneration is prevalent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Similar compounds have been synthesized using techniques like:

  • Refluxing in polar solvents
  • Coupling reactions involving piperazine derivatives

Case Study 1: Antidepressant Screening

A study evaluated the antidepressant potential of various piperazine derivatives, including related compounds to 7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. Behavioral tests on animal models showed significant reductions in depressive-like behaviors when administered at specific dosages.

Case Study 2: In Vitro Antitumor Activity

In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a lead compound for further development.

Summary of Findings

Application AreaObserved EffectsReference Source
Antidepressant ActivitySignificant reduction in depressive behaviors
Antitumor PropertiesInhibition of cancer cell proliferation
Neuroprotective EffectsModulation of neurotransmitter systems

Eigenschaften

IUPAC Name

7-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O2/c1-19(2)32-17-23(25-24(18-32)27(35)33(29-25)22-9-4-3-5-10-22)26(34)31-13-11-30(12-14-31)16-20-7-6-8-21(28)15-20/h3-10,15,17-19H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUCZPZHILIXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.